molecular formula C25H25ClN2O6 B7745665 Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate

Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate

Cat. No.: B7745665
M. Wt: 484.9 g/mol
InChI Key: DCGMGLJHUADZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a complex organic compound with the molecular formula C25H25ClN2O6 This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and various functional groups including ester and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate typically involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-aminopropanol to form 3-(4-chlorobenzoyloxy)propylamine. This intermediate is then reacted with diethyl quinoline-3,6-dicarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline core is known to interact with DNA and proteins, potentially affecting cellular processes. The ester and amine groups may also play a role in the compound’s bioactivity by facilitating its binding to biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate
  • Dimethyl 3-(2,4-dichlorobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate
  • Diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate

Uniqueness

Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O6/c1-3-32-24(30)17-8-11-21-19(14-17)22(20(15-28-21)25(31)33-4-2)27-12-5-13-34-23(29)16-6-9-18(26)10-7-16/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMGLJHUADZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.